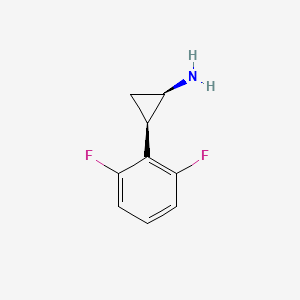
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine: is an organic compound characterized by a cyclopropyl ring substituted with a 2,6-difluorophenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of racemic chloro phenethyl alcohol.
Chiral Chlorohydrin Formation: Racemic chloro phenethyl alcohol reacts with N-protection proline under the influence of a condensing agent and a catalyst to form chiral chlorohydrin.
Epoxy Compound Formation: The chiral chlorohydrin is then converted into an epoxy compound under alkaline conditions.
Cyclopropyl Ethyl Formate Formation: The epoxy compound reacts with tetraethylenepentamine (TEPA) under alkaline conditions to form cyclopropyl ethyl formate.
Cyclopropanecarboxylic Acid Formation: The ester group is removed from cyclopropyl ethyl formate under alkaline conditions to yield cyclopropanecarboxylic acid.
Target Compound Formation: Finally, cyclopropanecarboxylic acid undergoes Curtius rearrangement with azide to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the amine group or the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and hydrocarbons.
Substitution Products: Various substituted cyclopropylamines.
Applications De Recherche Scientifique
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating depression and other neurological disorders.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and the role of cyclopropylamines in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine involves its interaction with monoamine oxidases. The compound acts as a mechanism-based inhibitor, forming a covalent bond with the enzyme’s active site. This results in the irreversible inhibition of the enzyme, preventing the breakdown of monoamines and thereby increasing their levels in the brain .
Comparaison Avec Des Composés Similaires
- trans-2-(2,6-Difluorophenyl)cyclopropylamine
- cis-2-(3,4-Difluorophenyl)cyclopropylamine
- trans-2-(3,4-Difluorophenyl)cyclopropylamine
Comparison: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine is unique due to its specific cis configuration, which affects its reactivity and interaction with biological targets. Compared to its trans isomer, the cis configuration may result in different binding affinities and inhibitory effects on enzymes .
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
(1R,2R)-2-(2,6-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8+/m0/s1 |
Clé InChI |
FPGVHAXCODNNAI-YLWLKBPMSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1N)C2=C(C=CC=C2F)F |
SMILES canonique |
C1C(C1N)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















